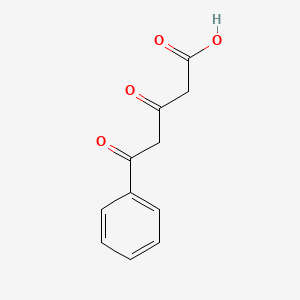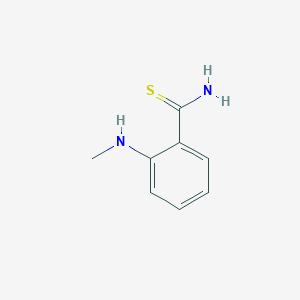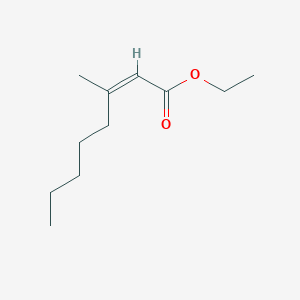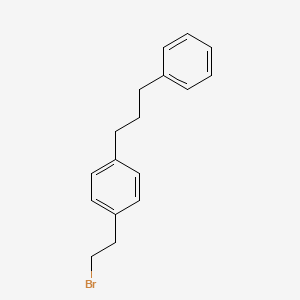
1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene is an organic compound that features a benzene ring substituted with a 2-bromoethyl group and a 3-phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene typically involves the bromination of 1-(2-ethyl)-4-(3-phenylpropyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromo group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of 1-(2-hydroxyethyl)-4-(3-phenylpropyl)benzene.
Oxidation: Formation of 1-(2-oxoethyl)-4-(3-phenylpropyl)benzene.
Reduction: Formation of 1-(2-ethyl)-4-(3-phenylpropyl)benzene.
科学的研究の応用
1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenylpropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
- 1-(2-Chloroethyl)-4-(3-phenylpropyl)benzene
- 1-(2-Iodoethyl)-4-(3-phenylpropyl)benzene
- 1-(2-Fluoroethyl)-4-(3-phenylpropyl)benzene
Comparison: 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene is unique due to the presence of the bromo group, which offers distinct reactivity compared to other halogenated derivatives. The bromo group is more reactive in nucleophilic substitution reactions compared to chloro and fluoro groups, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
6337-60-6 |
|---|---|
分子式 |
C17H19Br |
分子量 |
303.2 g/mol |
IUPAC名 |
1-(2-bromoethyl)-4-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C17H19Br/c18-14-13-17-11-9-16(10-12-17)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2 |
InChIキー |
CFJZTOYUWDPGGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC2=CC=C(C=C2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
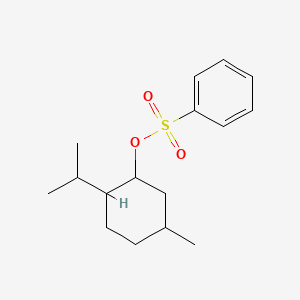


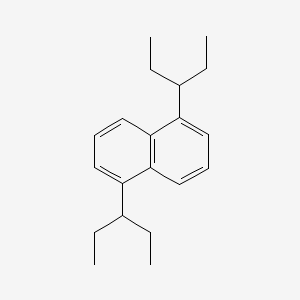

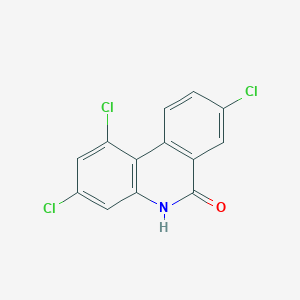
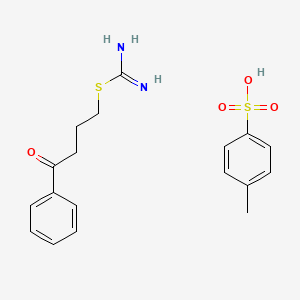
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
